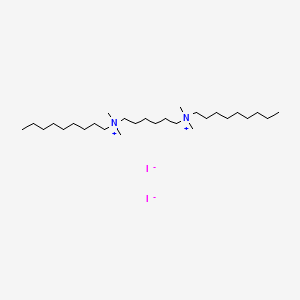
Hexamethylenebis(dimethylnonylammonium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylenebis(dimethylnonylammonium) diiodide is a quaternary ammonium compound with the molecular formula C28H62N2I2. It is known for its antimicrobial properties and is used in various applications, including as a disinfectant and antiseptic .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexamethylenebis(dimethylnonylammonium) diiodide typically involves the reaction of hexamethylene diamine with dimethylnonylamine in the presence of iodine. The reaction conditions often include a solvent such as ethanol and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Hexamethylenebis(dimethylnonylammonium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The iodide ions in the compound can be substituted with other halides or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halide exchange reactions often use silver nitrate or other halide salts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can yield different halide salts .
Scientific Research Applications
Hexamethylenebis(dimethylnonylammonium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and as a preservative in biological samples.
Medicine: It is explored for its potential use in disinfectants and antiseptics.
Mechanism of Action
The antimicrobial action of Hexamethylenebis(dimethylnonylammonium) diiodide is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium structure interacts with the lipid bilayer of microbial cells, leading to cell lysis and death. This mechanism is effective against a wide range of bacteria, fungi, and viruses .
Comparison with Similar Compounds
- Hexamethylenebis(dimethylisopropylammonium bromide)
- Hexamethylenebis(dimethylisobutylammonium bromide)
- Hexamethylenebis(dimethylnonylammonium) dichloride
Comparison: Hexamethylenebis(dimethylnonylammonium) diiodide is unique due to its specific antimicrobial properties and the presence of iodide ions, which enhance its effectiveness as a disinfectant. Compared to its bromide and chloride counterparts, the diiodide variant may offer superior antimicrobial activity and stability under certain conditions .
Properties
CAS No. |
30100-42-6 |
|---|---|
Molecular Formula |
C28H62I2N2 |
Molecular Weight |
680.6 g/mol |
IUPAC Name |
6-[dimethyl(nonyl)azaniumyl]hexyl-dimethyl-nonylazanium;diiodide |
InChI |
InChI=1S/C28H62N2.2HI/c1-7-9-11-13-15-17-21-25-29(3,4)27-23-19-20-24-28-30(5,6)26-22-18-16-14-12-10-8-2;;/h7-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
IWINSZHTYOTZRG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



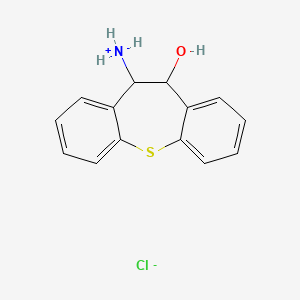

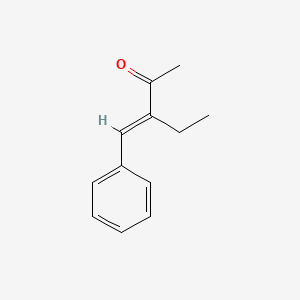

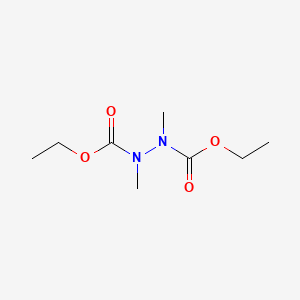
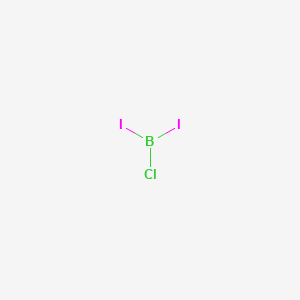
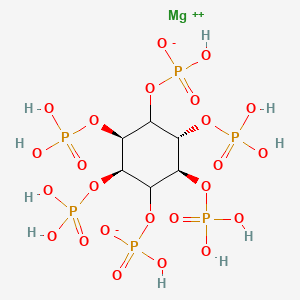
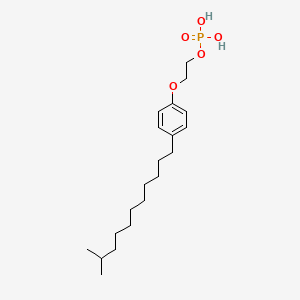
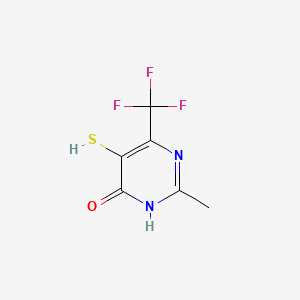
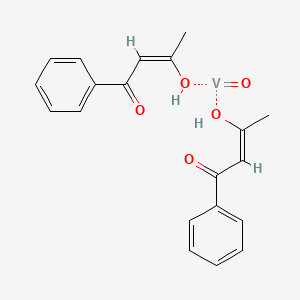
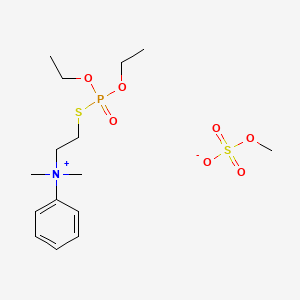
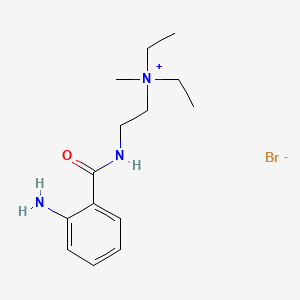
![(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13737103.png)
